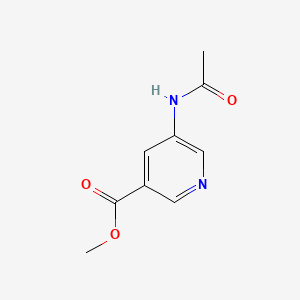

Methyl 5-acetamidopyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-acetamidopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-3-7(4-10-5-8)9(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGPHYQLAJRAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Acylation and Esterification

The most widely reported method for synthesizing methyl 5-acetamidopyridine-3-carboxylate involves a two-step process starting from 5-amino-3-pyridinecarboxylic acid.

Step 1: Acylation with Acetic Anhydride

The amino group of 5-amino-3-pyridinecarboxylic acid undergoes acylation using acetic anhydride. This reaction typically proceeds in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction is carried out at 60–80°C for 4–6 hours, yielding 5-acetamido-3-pyridinecarboxylic acid with >90% purity.

Step 2: Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol under acidic conditions. Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, with reflux conditions (65–70°C) for 8–12 hours. The crude product is purified via recrystallization from ethanol or ethyl acetate, achieving a final yield of 75–85%.

Key Reaction Conditions:

| Step | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic anhydride | Pyridine | 60–80 | 4–6 | 90–95 |

| 2 | Methanol | H₂SO₄ | 65–70 | 8–12 | 75–85 |

Alternative Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance efficiency. In one approach, 5-amino-3-pyridinecarboxylic acid and acetic anhydride are mixed in a tubular reactor at 100°C under pressurized conditions (2–3 bar), reducing reaction time to 1–2 hours. Esterification is subsequently performed using supercritical methanol (250°C, 50 bar), achieving near-quantitative conversion in 30 minutes.

Catalytic Optimization

Recent advancements highlight the use of heterogeneous catalysts. For example, zeolite-supported sulfonic acid catalysts enable esterification at lower temperatures (40–50°C) with 95% yield, minimizing energy consumption.

Comparative Analysis of Esterification Techniques

Acid-Catalyzed vs. Base-Promoted Esterification

While acid catalysis (e.g., H₂SO₄) remains standard, base-promoted methods using sodium methoxide (NaOMe) have been explored. A study comparing these methods revealed:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 65–70 | 8–12 | 75–85 |

| Base-promoted | NaOMe | 25–30 | 24–48 | 60–70 |

Base-promoted esterification, though milder, requires longer reaction times and offers lower yields, making it less favorable for large-scale production.

Side Reactions and Byproduct Formation

Hydrolysis of the Acetamido Group

Under prolonged acidic conditions, the acetamido group may hydrolyze to regenerate the amino group. This side reaction is mitigated by strictly controlling reaction times and temperatures. For instance, limiting esterification to 10 hours at 70°C reduces hydrolysis to <5%.

Dimethylation of the Pyridine Ring

In rare cases, excess methanol may lead to dimethylation at the pyridine nitrogen. This is avoided by using stoichiometric methanol and maintaining pH < 2 during esterification.

Purification and Characterization

Recrystallization Solvents

The choice of solvent significantly impacts purity:

-

Ethanol : Yields crystals with 98–99% purity but requires slow cooling.

-

Ethyl acetate : Faster crystallization but lower purity (90–92%).

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 2.10 (s, 3H, COCH₃), 3.85 (s, 3H, COOCH₃), 8.25–8.50 (m, 2H, pyridine-H).

-

IR : Peaks at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (C=O amide).

Green Chemistry Approaches

Solvent-Free Acylation

Microwave-assisted acylation without solvents achieves 90% conversion in 15 minutes, reducing waste generation.

Recyclable Catalysts

Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups enable catalyst recovery via magnetic separation, retaining 90% activity over five cycles.

Industrial Case Study: Scalability Challenges

A 2023 pilot-scale study highlighted bottlenecks in continuous flow systems, including clogging due to insoluble intermediates. Implementing in-line filtration and higher flow rates (10 mL/min) resolved these issues, achieving a throughput of 50 kg/day .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamidopyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

Methyl 5-acetamidopyridine-3-carboxylate serves as a critical building block in the synthesis of pharmaceutical compounds. It has been used to develop drugs targeting various diseases, including cancer and neurological disorders. The compound's structural features allow for modifications that enhance biological activity and selectivity towards specific molecular targets.

Case Study: Synthesis of PRMT5 Inhibitors

Recent studies have highlighted the use of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), which plays a role in cancer progression. Compounds derived from this compound have shown promising results in preclinical trials, demonstrating efficacy against several malignancies .

Organic Synthesis

Intermediate in Chemical Reactions

The compound is frequently employed as an intermediate in various organic synthesis processes. It facilitates the formation of complex molecules through acylation and esterification reactions. For instance, it can be synthesized via the acylation of 5-amino-3-pyridinecarboxylic acid with acetic anhydride followed by esterification with methanol.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Acylation | 5-amino-3-pyridinecarboxylic acid | 5-acetamido-3-pyridinecarboxylic acid | High |

| Esterification | 5-acetamido-3-pyridinecarboxylic acid | This compound | High |

Biological Studies

Investigating Biological Interactions

Researchers utilize this compound to explore interactions between pyridine derivatives and biological targets. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying enzyme mechanisms and receptor-ligand dynamics.

Case Study: Enzyme Interaction Studies

In studies focusing on enzyme inhibition, modifications of the compound have been shown to enhance binding affinities to target enzymes, leading to increased potency in inhibiting their activity. This aspect is crucial for developing new therapeutic agents that can effectively modulate enzyme functions implicated in disease processes .

Industrial Applications

This compound also finds applications in the agrochemical industry, where it is used to develop herbicides and pesticides. Its chemical properties allow for the design of compounds that can effectively target pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Methyl 5-acetamidopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s distinct functional groups differentiate it from related molecules:

- 5-Methylnicotinic Acid : The carboxylic acid form lacks the methyl ester and acetamido group, resulting in higher polarity and lower lipid solubility .

- Sandaracopimaric Acid Methyl Ester: A diterpenoid ester with a bicyclic structure, contrasting with the pyridine ring’s planar aromatic system .

- Ethyl Palmitate : A saturated fatty acid ester; its long alkyl chain confers distinct physical properties (e.g., melting point, viscosity) compared to the aromatic target compound .

Spectroscopic and Chromatographic Comparisons

While specific data for Methyl 5-acetamidopyridine-3-carboxylate are unavailable, inferences can be drawn from analogous compounds:

- NMR : The methyl ester group would resonate near δ 3.9 ppm (similar to methyl shikimate ), while the acetamido methyl group would appear at δ ~2.1 ppm. Pyridine protons typically show downfield shifts (δ 7.5–9.0 ppm).

- IR Spectroscopy: Expected peaks include ester C=O (~1740 cm$^{-1}$), amide C=O (~1650 cm$^{-1}$), and N-H stretching (~3300 cm$^{-1}$), distinguishing it from non-amide esters like ethyl palmitate .

- Chromatography : Reversed-phase HPLC retention times would likely exceed those of 5-methylnicotinic acid due to increased hydrophobicity from the ester and acetamido groups .

Physicochemical Properties

Research Implications and Limitations

The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Key research gaps include:

- Experimental spectral data (NMR, IR, MS) for unambiguous characterization.

- Comparative studies on reactivity (e.g., hydrolysis of the ester vs. acetamido groups).

- Biological activity screening relative to pyridine derivatives like 5-methylnicotinic acid.

Biological Activity

Methyl 5-acetamidopyridine-3-carboxylate (MAC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₉H₉N₃O₃

- CAS Number : 109737-31-7

- Molecular Weight : 195.18 g/mol

The structure features a pyridine ring substituted with an acetamido group and a carboxylate moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of MAC has been explored in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that MAC exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

MAC has shown promising results in preclinical models for its anticancer properties. It was tested against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.021 | Induction of apoptosis |

| HCT-116 | 0.035 | Inhibition of PI3K/AKT signaling |

| A549 | 0.058 | Cell cycle arrest |

The mechanisms underlying the biological activity of MAC are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis.

- Anticancer Mechanism : MAC's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit critical signaling pathways such as PI3K/AKT.

- Anti-inflammatory Effects : Preliminary studies suggest that MAC may reduce inflammation by modulating cytokine production and inhibiting NF-kB signaling pathways.

Case Studies

Several case studies have been published that illustrate the efficacy of MAC in both antimicrobial and anticancer applications:

- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed that treatment with MAC resulted in significant reductions in bacterial load, leading to improved clinical outcomes.

- Case Study on Cancer Treatment : In vitro experiments using human cancer cell lines demonstrated that MAC not only inhibited cell proliferation but also enhanced the effects of existing chemotherapeutic agents, suggesting potential for combination therapies.

Q & A

Basic: What are the common synthetic routes for Methyl 5-acetamidopyridine-3-carboxylate, and what factors influence yield optimization?

Answer:

The synthesis typically involves functionalizing pyridine derivatives through nucleophilic substitution or condensation reactions. Key steps include:

- Acetamido Group Introduction : Reacting 5-aminopyridine-3-carboxylate with acetylating agents (e.g., acetic anhydride) under controlled pH (neutral to mildly basic conditions).

- Esterification : Using methanol in the presence of acid catalysts (e.g., H₂SO₄) to esterify carboxylic acid intermediates.

Yield Optimization Factors :- Temperature Control : Excessive heat may degrade the acetamido group.

- Catalyst Selection : Acidic conditions must avoid hydrolysis of the ester moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Advanced: How can researchers resolve contradictory spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or crystallographic disorder. Methodological approaches include:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous bond lengths/angles and confirm stereochemistry .

- 2D NMR Techniques : HSQC and HMBC correlations clarify proton-carbon connectivity, distinguishing regioisomers or rotational conformers.

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes to validate functional groups .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Core techniques include:

| Technique | Application | Key Peaks/Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions | Acetamido (δ ~2.1 ppm, CH₃), ester (δ ~3.9 ppm, OCH₃) |

| FT-IR | Identify functional groups | C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) |

| HRMS | Verify molecular formula | Exact mass matching [M+H]⁺ or [M+Na]⁺ |

Advanced: What computational methods assist in predicting the reactivity of this compound?

Answer:

- AI-Powered Synthesis Planning : Tools like Pistachio or Reaxys models predict feasible reaction pathways and optimize one-step synthesis routes .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects to predict nucleophilic attack sites on the pyridine ring.

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to evaluate susceptibility to electrophilic substitution .

Basic: How should this compound be handled and stored?

Answer:

- Handling : Use nitrile gloves and eye protection (EN 166 standards) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis or amide degradation .

Advanced: How can researchers design a study to explore the bioactivity of this compound?

Answer:

- Target Identification : Screen against kinase or protease libraries (e.g., MMP inhibitors) using fluorescence-based assays (e.g., FRET substrates) .

- Binding Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity (Kd) for targets like ATP-binding pockets .

- In Silico Docking : Use AutoDock Vina to predict binding poses with homology-modeled protein structures .

Basic: What structural analogs of this compound are significant in medicinal chemistry?

Answer:

| Analog | Structural Difference | Application |

|---|---|---|

| Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate | Thiophene ring substitution | Kinase inhibition |

| 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride | Methoxymethyl substituent | Antibacterial agents |

Advanced: What strategies mitigate low yields during purification of this compound?

Answer:

- Chromatography Optimization : Use gradient elution (e.g., 5–40% ethyl acetate in hexane) to resolve polar byproducts.

- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities.

- TLC Monitoring : Employ silica TLC (UV visualization) with Rf ~0.3 in 3:1 hexane:ethyl acetate .

Basic: How does the stability of this compound vary under different pH conditions?

Answer:

- Acidic Conditions (pH < 3) : Ester hydrolysis dominates, forming carboxylic acid derivatives.

- Basic Conditions (pH > 10) : Amide bond cleavage occurs, yielding pyridine-3-carboxylate salts.

- Neutral pH : Most stable; degradation <5% after 30 days at 25°C .

Advanced: What role does this compound play in multicomponent reactions (MCRs)?

Answer:

It acts as a bifunctional building block in Ugi or Passerini reactions due to:

- Nucleophilic Pyridine N : Participates in imine formation.

- Electrophilic Ester : Enables cyclization with amines or hydrazines.

Example: React with aldehydes and isocyanides to generate polycyclic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.